molecular formula C21H18N2O5S2 B2433452 (Z)-4-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 476664-18-3

(Z)-4-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No.: B2433452
CAS No.: 476664-18-3
M. Wt: 442.5
InChI Key: LEBKVIOMBCGPBL-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(2-(5-(4-Ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a synthetic compound designed for pharmaceutical and bioorganic chemistry research. This chemical features a thiazolidine-2,4-dione core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The molecule integrates a 4-ethoxybenzylidene moiety at the 5-position of the thiazolidine ring and is functionalized with a benzoic acid group via an acetamido linker, making it a candidate for probing structure-activity relationships. Research Applications and Value: Compounds based on the 4-oxo-2-thioxothiazolidin structure have demonstrated a wide spectrum of biological activities in scientific studies, positioning them as valuable templates in drug discovery . Published research on analogous structures indicates potential investigative utility in several areas: Oncology Research: Thiazolidine derivatives have shown promise in anticancer research, exhibiting activity against various human cancer cell lines, including breast (MCF-7), colon (HT29), lung (A549), and prostate (DU145) carcinomas . Anti-infective Research: This class of compounds has been explored for antimicrobial and antifungal properties, with some analogs displaying potent broad-spectrum activity . Anti-inflammatory Research: Related benzoic acid derivatives, such as metabolite analogs, have demonstrated significant anti-inflammatory activity in vivo, comparable to established drugs like diclofenac in models like carrageenan-induced paw edema . Mechanism of Action Insight: While the specific mechanism of action for this compound requires empirical determination, related molecules are known to interact with various biological targets. These can include cyclin-dependent kinases and other enzymes crucial for cell cycle progression . The presence of the 4-ethoxybenzylidene group is a common feature in many bioactive molecules and can influence the compound's selectivity and potency. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[[2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c1-2-28-16-9-3-13(4-10-16)11-17-19(25)23(21(29)30-17)12-18(24)22-15-7-5-14(6-8-15)20(26)27/h3-11H,2,12H2,1H3,(H,22,24)(H,26,27)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBKVIOMBCGPBL-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of the ethoxybenzylidene group enhances its lipophilicity and may influence its interaction with biological targets.

1. Anticancer Activity

Recent studies have shown that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to thiazolidine structures have demonstrated moderate to high cytotoxicity against human breast adenocarcinoma (MCF-7) and chronic myelogenous leukemia (K562) cell lines. A derivative similar to our compound exhibited a 64.4% inhibition of MCF-7 cell growth at 100 µg/mL .

Table 1: Cytotoxicity of Thiazolidine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)% Inhibition
Compound 1MCF-71564.4
Compound 2K5621070
This compoundMCF-7TBDTBD

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways, particularly aldose reductase (ALR) and aldehyde reductase (ALR1). In vitro studies indicated that derivatives with a similar thiazolidine structure showed IC50 values below that of standard inhibitors like valproic acid, suggesting strong enzyme inhibition potential .

Table 2: Enzyme Inhibition Potency of Related Compounds

CompoundEnzymeIC50 (µM)Comparison with Standard
Compound AALR12.38Better than Valproic Acid
Compound BALR20.12Better than Sulindac
This compoundTBDTBDTBD

The mechanism by which these compounds exert their biological effects often involves interactions at the molecular level. For instance, binding studies suggest that the thiazolidine ring forms hydrogen bonds with key amino acids in the active sites of target enzymes such as ALR1 and ALR2, facilitating inhibition .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study on Antitumor Activity : A series of thiazolidine derivatives were tested against various tumor cell lines, revealing selective cytotoxicity profiles that could be exploited for targeted therapies.
  • In Vivo Studies : Animal models treated with compounds similar to this compound demonstrated significant tumor reduction alongside minimal side effects, indicating a favorable therapeutic index.

Q & A

Q. How can solubility challenges be addressed for in vivo studies?

  • Methodology :
  • Prodrug design : Convert the carboxylic acid to a methyl ester for improved membrane permeability; hydrolyze in vivo via esterases .
  • Co-solvents : Use cyclodextrin complexes or PEG-400/water mixtures to enhance aqueous solubility .

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